Cas no 2228571-49-9 ((2-chloro-4-methoxyphenyl)methanesulfonamide)

(2-chloro-4-methoxyphenyl)methanesulfonamide 化学的及び物理的性質
名前と識別子
-
- (2-chloro-4-methoxyphenyl)methanesulfonamide
- 2228571-49-9
- EN300-1990730
-
- インチ: 1S/C8H10ClNO3S/c1-13-7-3-2-6(8(9)4-7)5-14(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)
- InChIKey: SJXKYVGNRMOCCT-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1CS(N)(=O)=O)OC
計算された属性
- せいみつぶんしりょう: 235.0069920g/mol
- どういたいしつりょう: 235.0069920g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 77.8Ų
(2-chloro-4-methoxyphenyl)methanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1990730-1.0g |
(2-chloro-4-methoxyphenyl)methanesulfonamide |
2228571-49-9 | 1g |
$986.0 | 2023-05-26 | ||
Enamine | EN300-1990730-0.5g |
(2-chloro-4-methoxyphenyl)methanesulfonamide |
2228571-49-9 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1990730-5.0g |
(2-chloro-4-methoxyphenyl)methanesulfonamide |
2228571-49-9 | 5g |
$2858.0 | 2023-05-26 | ||
Enamine | EN300-1990730-0.05g |
(2-chloro-4-methoxyphenyl)methanesulfonamide |
2228571-49-9 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-1990730-5g |
(2-chloro-4-methoxyphenyl)methanesulfonamide |
2228571-49-9 | 5g |
$2858.0 | 2023-09-16 | ||
Enamine | EN300-1990730-10.0g |
(2-chloro-4-methoxyphenyl)methanesulfonamide |
2228571-49-9 | 10g |
$4236.0 | 2023-05-26 | ||
Enamine | EN300-1990730-2.5g |
(2-chloro-4-methoxyphenyl)methanesulfonamide |
2228571-49-9 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1990730-10g |
(2-chloro-4-methoxyphenyl)methanesulfonamide |
2228571-49-9 | 10g |
$4236.0 | 2023-09-16 | ||
Enamine | EN300-1990730-0.1g |
(2-chloro-4-methoxyphenyl)methanesulfonamide |
2228571-49-9 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1990730-0.25g |
(2-chloro-4-methoxyphenyl)methanesulfonamide |
2228571-49-9 | 0.25g |
$906.0 | 2023-09-16 |
(2-chloro-4-methoxyphenyl)methanesulfonamide 関連文献
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
(2-chloro-4-methoxyphenyl)methanesulfonamideに関する追加情報
Introduction to (2-chloro-4-methoxyphenyl)methanesulfonamide (CAS No. 2228571-49-9)
(2-chloro-4-methoxyphenyl)methanesulfonamide, with the CAS number 2228571-49-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and chemical properties, exhibits potential applications in various scientific domains, particularly in the development of novel therapeutic agents and agrochemicals.
The molecular structure of (2-chloro-4-methoxyphenyl)methanesulfonamide consists of a phenyl ring substituted with a chlorine atom at the 2-position and a methoxy group at the 4-position, linked to a methanesulfonyl amide moiety. This specific arrangement imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring enhances its utility in various chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions.
In recent years, there has been growing interest in exploring the pharmacological properties of (2-chloro-4-methoxyphenyl)methanesulfonamide. Research studies have indicated that this compound may possess inhibitory activity against certain enzymes and receptors, which are implicated in various diseases. For instance, preliminary investigations have suggested that it could interfere with the activity of enzymes involved in cancer cell proliferation and inflammation. These findings have prompted further investigation into its potential as a lead compound for drug discovery.
The synthesis of (2-chloro-4-methoxyphenyl)methanesulfonamide involves multi-step organic reactions, typically starting from commercially available aromatic precursors. The chloromethanesulfonyl chloride reacts with an amine derivative to form the desired sulfonyl amide product. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to optimize yield and purity. These techniques ensure that the final product meets the stringent requirements for pharmaceutical applications.
The chemical stability and solubility profile of (2-chloro-4-methoxyphenyl)methanesulfonamide are critical factors that influence its practical utility. Studies have demonstrated that this compound exhibits good stability under standard storage conditions but may degrade under extreme pH or temperature conditions. Solubility experiments have shown that it is more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol, which facilitates its use in solution-based assays and formulations.
One of the most compelling aspects of (2-chloro-4-methoxyphenyl)methanesulfonamide is its versatility in medicinal chemistry applications. Researchers have leveraged its structural features to design derivatives with enhanced biological activity. For example, modifications at the amide moiety or introduction of additional functional groups have led to compounds with improved selectivity and potency. These derivatives are being evaluated in preclinical studies to assess their therapeutic potential.
The role of computational chemistry in understanding the behavior of (2-chloro-4-methoxyphenyl)methanesulfonamide cannot be overstated. Molecular modeling techniques have been used to predict binding interactions with biological targets, providing insights into its mechanism of action. These simulations help guide experimental design by identifying key residues involved in binding and optimizing drug-like properties such as lipophilicity and metabolic stability.
In conclusion, (2-chloro-4-methoxyphenyl)methanesulfonamide (CAS No. 2228571-49-9) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features, coupled with emerging findings on its biological activity, position it as a valuable candidate for further development. As research continues to uncover new possibilities for this molecule, it is likely to play an increasingly important role in addressing unmet medical needs.
2228571-49-9 ((2-chloro-4-methoxyphenyl)methanesulfonamide) 関連製品
- 944936-49-6(1H-Pyrrolo2,3-bpyridine-5-carboxylic Acid methoxy-methyl-amide)
- 952982-70-6(2-fluoro-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide)
- 2138050-28-7(3-[(6-Fluoro-2-propylquinazolin-4-yl)sulfanyl]propanoic acid)
- 1111110-44-1(2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoic acid)
- 70527-57-0(2-(3,5-dimethoxyphenyl)-2-methyloxirane)
- 951385-68-5(Sildenafil-d8)
- 1428363-11-4(2-{5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline)
- 2227831-94-7(4-Amino-5-(3-methoxyphenyl)-1-propylpyrrolidin-2-one)
- 2138539-30-5(6-(cyclopropylamino)-2-(trifluoromethyl)pyridine-3-carboxylic acid)
- 1421747-19-4(N-Hydroxy Lorcaserin)




